2-Naphthalenecarboxamide, 4-[(3-chlorophenyl)azo]-3-hydroxy-N-phenyl-
Overview
Description
2-Naphthalenecarboxamide, 4-[(3-chlorophenyl)azo]-3-hydroxy-N-phenyl- is a complex organic compound with the molecular formula C23H16ClN3O2. It is known for its vibrant color properties and is often used in the production of dyes and pigments. This compound is characterized by the presence of a naphthalene ring, a carboxamide group, and an azo linkage, which contribute to its unique chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 4-[(3-chlorophenyl)azo]-3-hydroxy-N-phenyl- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 3-chloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to form the azo compound.
Amidation: The final step involves the amidation of the azo compound with aniline to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 4-[(3-chlorophenyl)azo]-3-hydroxy-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the cleavage of the azo linkage, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium dithionite or hydrogen in the presence of a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines such as 3-chloroaniline and 3-hydroxy-2-naphthoic acid.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Naphthalenecarboxamide, 4-[(3-chlorophenyl)azo]-3-hydroxy-N-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, 4-[(3-chlorophenyl)azo]-3-hydroxy-N-phenyl- involves its interaction with molecular targets through its azo linkage and aromatic rings. The compound can undergo electron transfer reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxamide, 4-[(2-chlorophenyl)azo]-3-hydroxy-N-phenyl-
- 2-Naphthalenecarboxamide, 4-[(4-chlorophenyl)azo]-3-hydroxy-N-phenyl-
- 2-Naphthalenecarboxamide, 4-[(3-bromophenyl)azo]-3-hydroxy-N-phenyl-
Uniqueness
2-Naphthalenecarboxamide, 4-[(3-chlorophenyl)azo]-3-hydroxy-N-phenyl- is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its electronic properties and reactivity. This positioning can affect the compound’s color properties and its interactions in chemical and biological systems .
Properties
IUPAC Name |
4-[(3-chlorophenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O2/c24-16-8-6-11-18(14-16)26-27-21-19-12-5-4-7-15(19)13-20(22(21)28)23(29)25-17-9-2-1-3-10-17/h1-14,28H,(H,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDODOQLFXACXDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064330 | |
Record name | 2-Naphthalenecarboxamide, 4-[(3-chlorophenyl)azo]-3-hydroxy-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6410-27-1 | |
Record name | 4-[2-(3-Chlorophenyl)diazenyl]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6410-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. 12305 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006410271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenecarboxamide, 4-[2-(3-chlorophenyl)diazenyl]-3-hydroxy-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenecarboxamide, 4-[(3-chlorophenyl)azo]-3-hydroxy-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(3-chlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | C.I. Pigment Orange 24 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z9SR7J6ZT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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